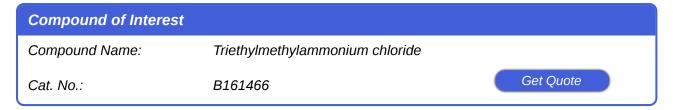


# Triethylmethylammonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Triethylmethylammonium chloride** [(C<sub>2</sub>H<sub>5</sub>)<sub>3</sub>(CH<sub>3</sub>)N]Cl is a quaternary ammonium salt with a wide range of applications, including as a phase-transfer catalyst in organic synthesis and as a component in the formulation of ionic liquids.[1][2][3] Its efficacy in these roles is highly dependent on its purity and well-defined chemical properties. This technical guide provides a detailed overview of the synthesis and comprehensive characterization of **triethylmethylammonium chloride**, offering experimental protocols and data interpretation to support researchers in its preparation and quality assessment.

# Synthesis of Triethylmethylammonium Chloride

The synthesis of **triethylmethylammonium chloride** is typically achieved through the quaternization of triethylamine with a methylating agent. The most common and direct method involves the reaction of triethylamine with methyl chloride.

Reaction:

 $(C_2H_5)_3N + CH_3CI \rightarrow [(C_2H_5)_3(CH_3)N]^+CI^-$ 



An analogous procedure for the synthesis of a similar quaternary ammonium salt, triethylbenzylammonium chloride, is detailed in the patent literature and can be adapted for the synthesis of **triethylmethylammonium chloride**.[4] This involves the reaction of triethylamine with the corresponding chloride in a suitable solvent mixture.

# **Experimental Protocol: Synthesis**

#### Materials:

- Triethylamine (Et₃N)
- Methyl chloride (CH₃Cl) or another suitable methylating agent (e.g., methyl iodide followed by anion exchange)
- Acetone (anhydrous)
- Diethyl ether (anhydrous)

#### Procedure:

- In a well-ventilated fume hood, dissolve triethylamine in anhydrous acetone in a roundbottom flask equipped with a magnetic stirrer and a reflux condenser.
- · Cool the solution in an ice bath.
- Slowly bubble methyl chloride gas through the solution or add the liquid methylating agent dropwise with vigorous stirring. Caution: Methyl chloride is a toxic and flammable gas.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature
  and then heat to a gentle reflux for several hours to ensure the reaction goes to completion.
   The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product,
   triethylmethylammonium chloride, may precipitate out of the solution.
- If precipitation occurs, collect the solid by vacuum filtration. If the product remains in solution,
   the solvent can be removed under reduced pressure using a rotary evaporator.



- Wash the crude product with cold anhydrous diethyl ether to remove any unreacted triethylamine and other organic impurities.[5]
- Dry the purified triethylmethylammonium chloride under vacuum to yield a white crystalline solid.[1]

Yield: The yield of the reaction is typically high, but will depend on the specific reaction conditions and the purity of the reagents.

# Characterization of Triethylmethylammonium Chloride

A thorough characterization of the synthesized **triethylmethylammonium chloride** is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.

**Physical Properties** 

Property	Value	Reference
Molecular Formula	C7H18CIN	[3][6]
Molecular Weight	151.68 g/mol	[3][6]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	282-284 °C	[2]
Solubility	Soluble in water and polar organic solvents	[1]

### **Spectroscopic Characterization**

NMR spectroscopy is a powerful tool for the structural elucidation of **triethylmethylammonium chloride**. Spectra are typically recorded in deuterated water (D<sub>2</sub>O) or deuterated chloroform (CDCl<sub>3</sub>).

<sup>1</sup>H NMR Spectroscopy:



The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the methyl protons directly attached to the nitrogen atom.

Protons	Multiplicity	Approximate Chemical Shift (ppm)	Coupling Constant (J)
-CH₃ (from ethyl groups)	Triplet	~1.3	~7 Hz
-CH <sub>2</sub> - (from ethyl groups)	Quartet	~3.3	~7 Hz
N-CH₃ (methyl group)	Singlet	~3.1	N/A

#### <sup>13</sup>C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as the methyl carbon attached to the nitrogen.

Carbon	Approximate Chemical Shift (ppm)
-CH <sub>3</sub> (from ethyl groups)	~8
-CH <sub>2</sub> - (from ethyl groups)	~53
N-CH₃ (methyl group)	~47

FTIR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[7][8][9][10]

**Expected Vibrational Bands:** 



Wavenumber (cm⁻¹)	Vibration
2980-2850	C-H stretching (from ethyl and methyl groups)
1470-1450	C-H bending (from ethyl and methyl groups)
~1400	C-N stretching

Mass spectrometry is used to determine the mass-to-charge ratio of the triethylmethylammonium cation. The fragmentation pattern can provide further structural information. The primary ion observed would be the triethylmethylammonium cation  $[(C_2H_5)_3(CH_3)N]^+.$ 

#### Expected Fragmentation:

The fragmentation of the triethylmethylammonium cation is expected to involve the loss of alkyl groups. Common fragments would include the loss of a methyl or an ethyl radical.

m/z	Identity of Fragment
116.14	[(C <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> (CH <sub>3</sub> )N] <sup>+</sup> (Molecular Cation)
101.12	$[(C_2H_5)_3N]^+$ (Loss of CH <sub>3</sub> )
86.10	[(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> NCH <sub>2</sub> ] <sup>+</sup> (Loss of C <sub>2</sub> H <sub>5</sub> )

## **Elemental Analysis**

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should match the theoretical values for C<sub>7</sub>H<sub>18</sub>ClN.[11][12][13][14]



Element	Theoretical (%)
Carbon	55.43
Hydrogen	11.97
Nitrogen	9.23
Chlorine	23.37

# **Thermal Analysis**

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[15][16][17][18]

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For **triethylmethylammonium chloride**, TGA can be used to determine the decomposition temperature and to identify any residual solvent or water.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to study any other phase transitions. The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the compound.

# Visualization of Workflows Synthesis and Purification Workflow

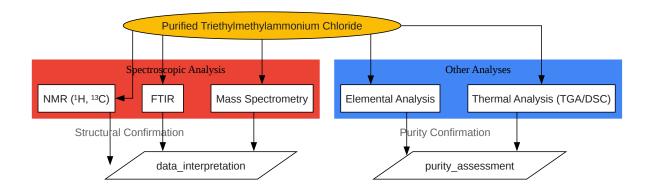




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Caption: Workflow for the synthesis and purification of triethylmethylammonium chloride.

#### **Characterization Workflow**



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Caption: Analytical workflow for the characterization of **triethylmethylammonium chloride**.

### Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of **triethylmethylammonium chloride**. By following the detailed experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify the quality of this important quaternary ammonium salt for its various applications in research and industry. The provided workflows offer a clear visual representation of the key steps involved in its synthesis, purification, and analysis.

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